molecular formula C21H18N2O B13005003 (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone

(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone

Cat. No.: B13005003
M. Wt: 314.4 g/mol
InChI Key: MOPKMLFAPYXKFA-UHFFFAOYSA-N
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Description

(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone: is a complex organic compound that features a quinoline derivative linked to a pyridine ring and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Derivative: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.

    Pyridine Ring Formation: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis.

    Coupling Reactions: The quinoline and pyridine derivatives can be coupled using cross-coupling reactions like Suzuki or Heck reactions.

    Final Assembly: The phenyl group can be introduced through Friedel-Crafts acylation or similar reactions.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyridine rings.

    Reduction: Reduction reactions could target the carbonyl group or the nitrogen-containing rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: : The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry. Biology Medicine : Possible use as a drug candidate or in drug delivery systems. Industry : Applications in materials science, such as in the development of new polymers or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific application. For medicinal uses, it might interact with specific enzymes or receptors, altering their activity. In materials science, it could act as a catalyst or a structural component.

Comparison with Similar Compounds

Similar compounds might include other quinoline or pyridine derivatives. The uniqueness of (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone could lie in its specific substitution pattern and the resulting biological or chemical properties.

List of Similar Compounds

  • Quinoline
  • Pyridine
  • (3,4-Dihydroquinolin-1(2H)-yl)pyridine derivatives
  • Phenylmethanone derivatives

Properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C21H18N2O/c24-21(17-8-2-1-3-9-17)18-12-13-20(22-15-18)23-14-6-10-16-7-4-5-11-19(16)23/h1-5,7-9,11-13,15H,6,10,14H2

InChI Key

MOPKMLFAPYXKFA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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